8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12BrN. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 1st position of the tetrahydroisoquinoline scaffold .
Mechanism of Action
Target of Action
The primary target of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is likely to be similar to its parent compound, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which interacts with the agonistic conformation of dopamine (DA) receptors .
Mode of Action
This compound, like 1MeTIQ, is expected to inhibit the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals. It may also shift dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation .
Biochemical Pathways
The compound’s action on dopamine receptors and its inhibition of monoamine oxidase (MAO) enzymes can affect various biochemical pathways. This includes the dopamine synthesis and degradation pathways, and possibly others related to neurotransmitter levels in the brain .
Pharmacokinetics
It is known that 1metiq exhibits neuroprotective and mao-inhibiting properties , suggesting that it can cross the blood-brain barrier. The bromine substitution might influence the compound’s pharmacokinetics, potentially affecting its absorption, distribution, metabolism, and excretion.
Result of Action
The interaction of this compound with dopamine receptors and its inhibition of MAO enzymes can lead to increased neurotransmitter levels in the brain . This could have various effects at the molecular and cellular levels, potentially influencing neuronal signaling and function.
Biochemical Analysis
Biochemical Properties
It is known that THIQ based compounds, to which this compound belongs, interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that THIQ based compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that THIQ based compounds can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is known that THIQ based compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that THIQ based compounds can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that THIQ based compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that THIQ based compounds can be directed to specific compartments or organelles .
Preparation Methods
The synthesis of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Comparison with Similar Compounds
8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, resulting in different biological activities and chemical reactivity.
8-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methyl group at the 1st position, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
8-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-4,7,12H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWORAACFRCOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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